Cas no 2138575-99-0 (3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole)

3-{[4-(4-Nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole is a structurally complex organic compound featuring a morpholine core substituted with a 4-nitrobenzenesulfonyl group and an indole-derived moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for designing biologically active molecules. The presence of both sulfonyl and nitro groups enhances its reactivity, making it suitable for further functionalization or as an intermediate in synthetic pathways. Its rigid yet flexible structure allows for selective interactions with target proteins or enzymes, supporting applications in drug discovery and development. The compound's stability and synthetic accessibility further contribute to its utility in research settings.
3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole structure
2138575-99-0 structure
Product name:3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole
CAS No:2138575-99-0
MF:C19H21N3O5S
MW:403.45214343071
CID:5777543
PubChem ID:165861020

3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • EN300-1168041
    • 2138575-99-0
    • 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole
    • Inchi: 1S/C19H21N3O5S/c23-22(24)15-5-7-17(8-6-15)28(25,26)21-9-10-27-13-16(21)11-14-12-20-19-4-2-1-3-18(14)19/h1-8,14,16,20H,9-13H2
    • InChI Key: FEOXMBKIGCZSKN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCOCC1CC1C2C=CC=CC=2NC1)(=O)=O

Computed Properties

  • Exact Mass: 403.12019195g/mol
  • Monoisotopic Mass: 403.12019195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 654
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 113Ų

3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1168041-0.25g
2138575-99-0
0.25g
$1156.0 2023-05-26
Enamine
EN300-1168041-10.0g
2138575-99-0
10g
$5405.0 2023-05-26
Enamine
EN300-1168041-2.5g
2138575-99-0
2.5g
$2464.0 2023-05-26
Enamine
EN300-1168041-5000mg
2138575-99-0
5000mg
$3645.0 2023-10-03
Enamine
EN300-1168041-10000mg
2138575-99-0
10000mg
$5405.0 2023-10-03
Enamine
EN300-1168041-500mg
2138575-99-0
500mg
$1207.0 2023-10-03
Enamine
EN300-1168041-5.0g
2138575-99-0
5g
$3645.0 2023-05-26
Enamine
EN300-1168041-0.5g
2138575-99-0
0.5g
$1207.0 2023-05-26
Enamine
EN300-1168041-100mg
2138575-99-0
100mg
$1106.0 2023-10-03
Enamine
EN300-1168041-1000mg
2138575-99-0
1000mg
$1256.0 2023-10-03

Additional information on 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole

Research Briefing on 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole (CAS: 2138575-99-0)

In recent years, the compound 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole (CAS: 2138575-99-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.

The compound features a morpholine ring substituted with a 4-nitrobenzenesulfonyl group and an indole moiety, which is known for its diverse pharmacological properties. Recent studies have highlighted its role as a promising scaffold for the development of novel inhibitors targeting specific enzymes or signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression.

One of the key advancements in the synthesis of 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole involves the optimization of reaction conditions to improve yield and purity. A recent publication in Organic Process Research & Development detailed a scalable synthetic route that employs mild conditions and environmentally friendly solvents, making it more suitable for industrial-scale production. This development is particularly relevant for researchers aiming to explore the compound's therapeutic potential in preclinical and clinical settings.

In terms of biological activity, preliminary in vitro and in vivo studies have shown that this compound exhibits promising anti-inflammatory and anti-proliferative effects. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cells, suggesting its potential as a lead compound for the treatment of inflammatory diseases. Additionally, its ability to modulate specific protein-protein interactions has been explored in the context of neurodegenerative diseases, as highlighted in a recent Nature Communications article.

Despite these promising findings, challenges remain in the development of 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structure-activity relationship (SAR) studies and pharmacokinetic profiling. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-{[4-(4-nitrobenzenesulfonyl)morpholin-3-yl]methyl}-2,3-dihydro-1H-indole (CAS: 2138575-99-0) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further investigation in drug discovery. Future research should focus on optimizing its pharmacological properties and exploring its potential in treating a broader range of diseases.

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